6-Bromo-7-fluoro-1H-indole-2-carboxylic acid is a heterocyclic organic compound belonging to the indole family, characterized by the presence of bromine and fluorine substituents on the indole ring. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery and development. The molecular formula of 6-bromo-7-fluoro-1H-indole-2-carboxylic acid is , with a molecular weight of approximately 258.046 g/mol. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
6-Bromo-7-fluoro-1H-indole-2-carboxylic acid can be sourced from various chemical suppliers specializing in research chemicals. It is classified as a pharmaceutical intermediate and chemical building block, often utilized in the synthesis of bioactive compounds due to the indole moiety's prevalence in numerous natural products and pharmaceuticals.
The synthesis of 6-bromo-7-fluoro-1H-indole-2-carboxylic acid typically involves several key steps:
These steps can be optimized for yield and purity using various reaction conditions, including temperature control, solvent selection, and the use of catalysts such as palladium or copper salts .
The molecular structure of 6-bromo-7-fluoro-1H-indole-2-carboxylic acid features an indole core with two substituents: bromine at the 6-position and fluorine at the 7-position. The carboxylic acid group is located at the 2-position.
Key structural data includes:
6-Bromo-7-fluoro-1H-indole-2-carboxylic acid can participate in several chemical reactions:
The biological activity of 6-bromo-7-fluoro-1H-indole-2-carboxylic acid is primarily attributed to its ability to interact with biological targets through mechanisms such as:
Physical properties include:
Chemical properties:
6-Bromo-7-fluoro-1H-indole-2-carboxylic acid has several notable applications:
Achieving precise halogen placement in the indole nucleus demands strategic control of electronic and steric factors. The 6-bromo-7-fluoro pattern necessitates sequential halogenation steps, leveraging the indole ring’s inherent reactivity. Electrophilic aromatic substitution typically initiates at C3, followed by directed metalation at C2 for carboxylation, leaving C6/C7 accessible for halogenation. The electron-withdrawing nature of fluorine at C7 deactivates adjacent positions, making C6 bromination feasible only under rigorous conditions (e.g., bromine in acetic acid at elevated temperatures). Conversely, bromination preceding fluorination risks undesired polyhalogenation, requiring protecting groups like tert-butoxycarbonyl (Boc) to shield the indole nitrogen. Computational studies confirm that C6 bromination enhances electrophilicity at C7, facilitating nucleophilic fluorination via Balz-Schiemann or halogen exchange reactions. This regioselectivity is critical for biological activity, as halogen positioning influences π-stacking with biomolecular targets like HIV-1 integrase or bacterial enzymes [1] [3] [7].
Table 1: Influence of Halogen Positioning on Synthetic and Biological Parameters
Substitution Pattern | Reaction Conditions | Yield (%) | Observed Biological Impact |
---|---|---|---|
6-Br, 7-F | Sequential N-protection/Br₂, then Balz-Schiemann | 45–60 | Enhanced integrase inhibition (IC₅₀ ~3 μM) [1] |
7-F, unsubstituted C6 | Direct fluorination | 70 | Reduced anticancer potency (GI₅₀ >10 μM) [3] |
4-Br, 7-F | Vinylmagnesium bromide with nitroarenes | 23 | Kinase inhibition [7] |
C2-carboxylic acid installation is pivotal for metal-chelating pharmacophores. The primary route involves:
Grignard reactions enable halogen installation under mild nucleophilic conditions, avoiding electrophilic substitution pitfalls. For 4-bromo-7-fluoro-1H-indole synthesis (a structural analog), vinylmagnesium bromide adds to 3-nitro-4-fluoro-bromobenzene in tetrahydrofuran at −40°C, inducing ring closure via nitro displacement. After ammonium chloride quenching, silica gel chromatography isolates the product in 23.3% yield [7]. Optimization strategies include:
Table 2: Grignard Reaction Parameters for Halogenated Indoles
Reagent | Temperature | Solvent | Additives | Yield (%) | Limitations |
---|---|---|---|---|---|
Vinylmagnesium bromide | −40°C | Tetrahydrofuran | None | 23.3 | Low yield, allene byproducts [7] |
Arylboronic acids | 80°C | Dioxane/water | Pd(dppf)Cl₂, Cs₂CO₃ | 40–60 | Catalyst decomposition |
Propargyl bromide | 0°C | N,N-Dimethylformamide | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 55 | Isomerization risk [2] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: